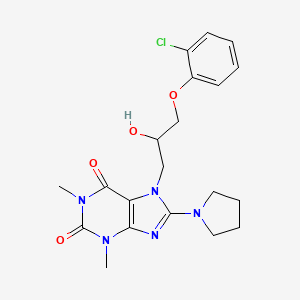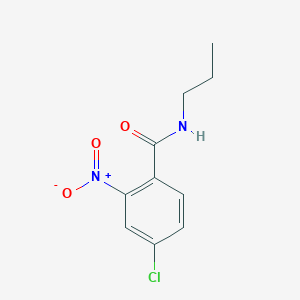
4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule that contains a pyrazolone core. Pyrazolones are a class of compounds that have been studied for their diverse biological activities . The presence of the 3-chlorophenyl and phenyl groups may also confer certain properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring are the phenyl and 3-chlorophenyl groups .Chemical Reactions Analysis
Pyrazolones are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the carbonyl group on the pyrazolone ring can be reduced or oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar pyrazolone ring and the nonpolar phenyl and 3-chlorophenyl groups could give the compound both polar and nonpolar characteristics .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A significant area of research on compounds similar to "4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one" involves their synthesis and chemical characterization. For instance, researchers have developed efficient synthetic protocols for related pyrazoline derivatives, highlighting methodologies that prioritize green chemistry principles, such as high yields, metal-free catalysts, and the avoidance of hazardous solvents (Yadav et al., 2021). These studies are pivotal for expanding the arsenal of compounds with potential biological activities and for understanding the structural basis of their functions.
Antimicrobial Activities
The antimicrobial potential of pyrazoline derivatives has been a focal point of research, revealing that such compounds can exhibit significant inhibitory effects against various bacterial and fungal strains. For example, novel compounds with a pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives have been synthesized and shown to have potent antibacterial and antifungal activities (B'Bhatt & Sharma, 2017). These findings underscore the potential of pyrazoline derivatives as leads for the development of new antimicrobial agents.
Molecular Docking and Biological Activities
Research on pyrazoline derivatives also encompasses molecular docking studies to explore their potential interactions with biological targets. Analysis of spectroscopic, quantum chemical calculations, and molecular docking studies on bioactive molecules similar to the compound has been conducted, revealing insights into their antimicrobial and anticancer activities (Viji et al., 2020). These studies are crucial for understanding the molecular basis of the biological activities of pyrazoline derivatives and for guiding the design of new therapeutic agents.
Structural Characterization and Quantum Chemical Studies
Structural characterization and quantum chemical studies of pyrazoline derivatives provide foundational knowledge about their chemical behavior and potential applications. Investigations into their molecular structure, spectroscopic properties, and quantum chemical attributes offer valuable information for designing compounds with desired physical and chemical properties (Sivakumar et al., 2021).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” would require appropriate safety precautions. While specific safety data for this compound is not available, compounds with similar structures can pose hazards such as skin and eye irritation, and respiratory irritation .
Zukünftige Richtungen
The study and development of new pyrazolone derivatives is a vibrant field of research due to the diverse biological activities of these compounds. Future research could involve the synthesis and testing of new pyrazolone derivatives, including potentially “4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one”, for various biological activities .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-15(12-6-5-7-13(17)10-12)16(20)19(18-11)14-8-3-2-4-9-14/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJVUPJTKPKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2833432.png)

![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)
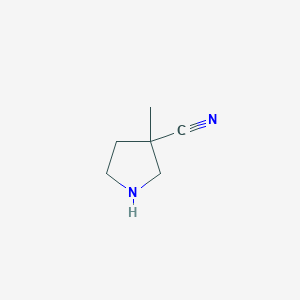

![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2833447.png)
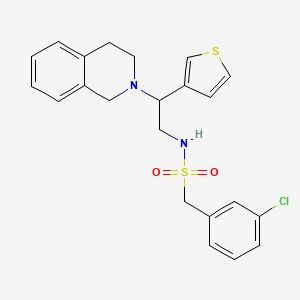

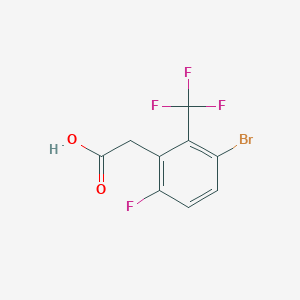
![[1-Methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2833453.png)
